molecular formula C23H25ClFNO6 B2865617 Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate CAS No. 439108-33-5

Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate

Cat. No. B2865617
M. Wt: 465.9
InChI Key: OTYIQTRFLJCMDH-UHFFFAOYSA-N
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Description

Diethyl malonate is a diethyl ester of malonic acid that is commonly used in organic synthesis. It is a colorless liquid with a characteristic apple-like odor . The compound you mentioned seems to be a derivative of diethyl malonate, with additional acetylamino and benzyl groups attached.


Synthesis Analysis

The synthesis of such compounds typically involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid . The specific synthesis route for your compound would likely involve additional steps to introduce the acetylamino and benzyl groups.


Chemical Reactions Analysis

Diethyl malonate can undergo a variety of chemical reactions, including ester hydrolysis, transesterification, and the malonic ester synthesis . Your compound would likely exhibit similar reactivity, with the additional groups potentially influencing the reaction outcomes.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Diethyl malonate is a colorless liquid that is slightly soluble in water and readily soluble in most organic solvents . It has a boiling point of around 199°C . Your compound would likely have different properties due to the additional functional groups.

Scientific Research Applications

Alkaline Hydrolysis and Antioxidation Properties

Alkaline hydrolysis of related compounds, such as diethyl N-acetylamino(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, demonstrates the process's dependency on temperature and reactants ratio, leading to decarboxylation. The study proposes using the energies of homolysis of the O-H bond of phenolic hydroxyl for predicting antioxidation activity, providing insight into the structure-activity relationship of similar compounds (Volod’kin, Lomakin, Zaikov, & Evteeva, 2009).

Synthetic and Biotransformation Studies

Research into diethyl α-acetamido, α-alkylmalonates, including compounds with structural similarities to diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate, highlights the synthetic routes and potential for biotransformation studies. These compounds' synthesis provides a foundation for exploring their applications in medicinal chemistry and drug development (Singh et al., 2000).

Exciplex Formation in Polymer Matrices

The study of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate focuses on its ability to form exciplexes in fluid media and polymer matrices. This research is crucial for understanding the compound's photophysical properties, which can be applied in materials science and sensor development (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).

Crystal and Molecular Structure Analysis

Synthesis of diethyl 2-(4-methylbenzylidene)malonate by Knoevenagel condensation and its characterization through NMR, mass spectroscopy, and X-ray diffraction studies provide valuable data on the molecular structure and potential chemical interactions of related compounds (Achutha et al., 2016).

Safety And Hazards

Like all chemicals, diethyl malonate should be handled with care. It is flammable and can cause eye and skin irritation . Additional safety and hazard information would depend on the specific properties of your compound.

properties

IUPAC Name

diethyl 2-acetamido-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFNO6/c1-4-30-21(28)23(26-15(3)27,22(29)31-5-2)13-16-9-11-17(12-10-16)32-14-18-19(24)7-6-8-20(18)25/h6-12H,4-5,13-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYIQTRFLJCMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate

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